
N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Ethylation and Carboxamide Formation: The ethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide. The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, borane, or catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, or other nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide
- N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide
- 6-Hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid
Uniqueness
N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is unique due to the specific combination of ethyl, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
88258-56-4 |
|---|---|
Fórmula molecular |
C13H15NO5 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
N-ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C13H15NO5/c1-4-14-13(16)8-9(15)12(18-3)11-7(5-6-19-11)10(8)17-2/h5-6,15H,4H2,1-3H3,(H,14,16) |
Clave InChI |
FECDYELGRJHAIN-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


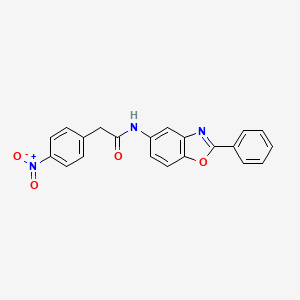
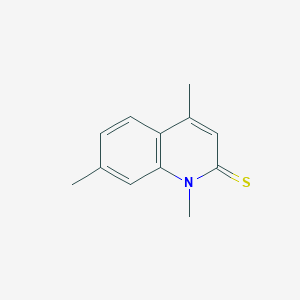
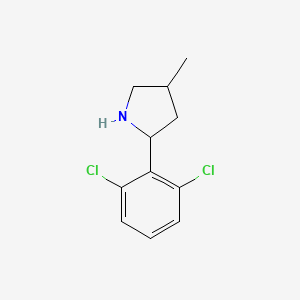
![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)
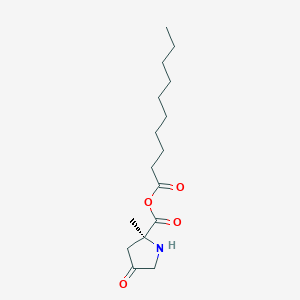
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
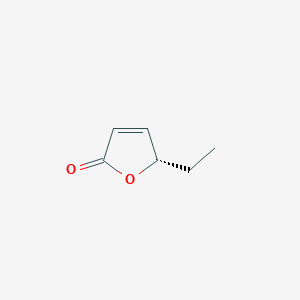
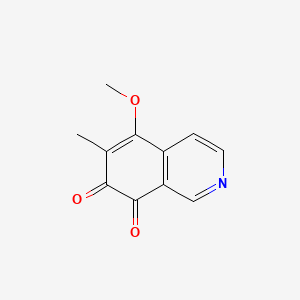
![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
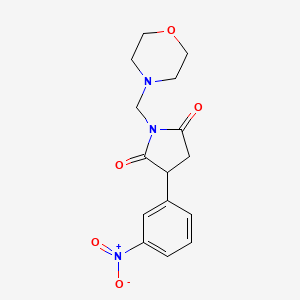
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)

